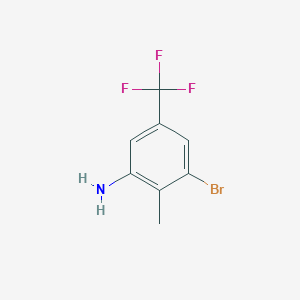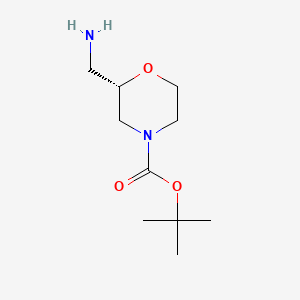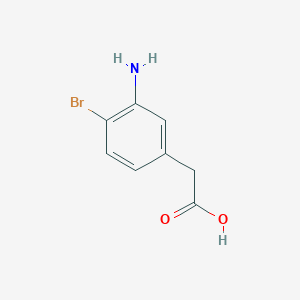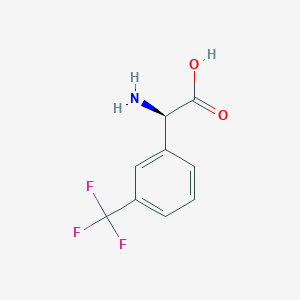
3-Bromo-2-methyl-5-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-methyl-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5BrF3N . It has an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and an aniline group .科学的研究の応用
Vibrational Analysis and Material Science
3-Bromo-2-methyl-5-(trifluoromethyl)aniline and similar compounds have been studied for their potential applications in nonlinear optical (NLO) materials. The vibrational analysis of these compounds, using Fourier Transform-Infrared and Fourier Transform-Raman techniques, is crucial for understanding their structural and electronic properties, which are essential for NLO applications. This research provides insights into the effects of substituents on the vibrational spectra and molecular structure, aiding in the development of materials with desirable optical properties (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Pharmaceutical Impurity Identification
In pharmaceutical research, identifying and characterizing impurities in drug compounds is critical. A study demonstrated the use of liquid chromatography – solid-phase extraction / nuclear magnetic resonance (LC-SPE/NMR) methodology to identify unknown impurities in 3-Bromo-5-(trifluoromethyl)aniline. This research is vital for ensuring the purity and safety of pharmaceutical products (Harča, Habinovec, Meštrović, Biljan, & Novak, 2016).
Epoxy Systems and Water Resistance
The compound has been utilized in the synthesis of epoxy systems with improved water resistance. By incorporating bromo, chloro, trifluoromethyl, or polyfluoroalkoxy substituents into epoxy systems, researchers achieved significant reductions in water absorption. This research contributes to the development of more durable and efficient epoxy materials (Johncock & Tudgey, 1983).
Synthesis of Chemical Compounds
Several studies have focused on the synthesis of various chemical compounds using this compound or related molecules. These include the synthesis of novel quinolinones, quinolines, and anilines, demonstrating the versatility of this compound in organic synthesis. Such research aids in the creation of new compounds with potential applications in various fields, including pharmaceuticals and materials science (Marull & Schlosser, 2003), (Kino, Nagase, Horino, & Yamakawa, 2008), (Staudt, Cetin, & Bunch, 2022).
作用機序
Target of Action
Similar compounds such as 2-bromo-5-(trifluoromethyl)aniline have been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis c virus (hcv) ns3 protease .
Mode of Action
It’s worth noting that compounds with similar structures are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in carbon–carbon bond-forming reactions .
Biochemical Pathways
As mentioned earlier, similar compounds have been used in the synthesis of inhibitors of the hcv ns3 protease , suggesting potential involvement in antiviral pathways.
Result of Action
Given its potential use in the synthesis of hcv ns3 protease inhibitors , it may contribute to the inhibition of viral replication at the molecular level.
生化学分析
Biochemical Properties
3-Bromo-2-methyl-5-(trifluoromethyl)aniline plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been used in the synthesis and biochemical evaluation of inhibitors for hepatitis C virus NS3 protease . This interaction suggests that this compound can bind to and inhibit the activity of this protease, potentially affecting viral replication.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with the hepatitis C virus NS3 protease can lead to changes in viral replication within infected cells . Additionally, the compound’s effects on cellular metabolism and gene expression may vary depending on the cell type and the specific pathways involved.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, such as enzymes and proteins. By binding to the hepatitis C virus NS3 protease, the compound inhibits the enzyme’s activity, leading to a decrease in viral replication . This inhibition may involve specific binding interactions at the enzyme’s active site, preventing the protease from processing viral proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability may be influenced by factors such as temperature, pH, and exposure to light. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of viral replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit viral replication without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to specific organs or tissues . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound may undergo metabolic transformations, such as oxidation or conjugation, which can affect its activity and toxicity. These metabolic pathways can influence the compound’s overall effects on metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. Understanding the transport and distribution of the compound is crucial for determining its therapeutic potential and potential side effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall effects on cellular processes .
特性
IUPAC Name |
3-bromo-2-methyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-4-6(9)2-5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJAAFFKXJAFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371296 |
Source


|
| Record name | 3-bromo-2-methyl-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
232267-31-1 |
Source


|
| Record name | 3-bromo-2-methyl-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














